2,6-Difluoro-3,5-dimethoxybenzoic acid
Overview
Description
2,6-Difluoro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H8F2O4 and a molecular weight of 218.15 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzoic acid core. It is typically a white crystalline solid with limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,6-Difluoro-3,5-dimethoxybenzoic acid involves the substitution reaction of 2,6-difluorobenzoic acid with methoxy groups. This can be achieved through a nucleophilic aromatic substitution reaction where the fluorine atoms are replaced by methoxy groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like methoxide (CH3O-) or hydroxide (OH-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
2,6-Difluoro-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,6-Difluoro-3,5-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Similar in structure but lacks the methoxy groups.
3,5-Difluoro-2,6-dimethoxybenzoic acid: Similar but with different positions of fluorine and methoxy groups.
2,3-Difluoro-5,6-dimethoxybenzoic acid: Another isomer with different substitution patterns.
Uniqueness
2,6-Difluoro-3,5-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-3,5-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXIHJVTQDRJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)O)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593833 | |
Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-56-4 | |
Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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